3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
CAS No.: 1178951-41-1
Cat. No.: VC3362453
Molecular Formula: C11H8BrFN2O3
Molecular Weight: 315.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178951-41-1 |
|---|---|
| Molecular Formula | C11H8BrFN2O3 |
| Molecular Weight | 315.09 g/mol |
| IUPAC Name | 3-[5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C11H8BrFN2O3/c12-8-2-1-6(13)5-7(8)11-15-14-9(18-11)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17) |
| Standard InChI Key | NIKAYOLXDOLAGM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C2=NN=C(O2)CCC(=O)O)Br |
| Canonical SMILES | C1=CC(=C(C=C1F)C2=NN=C(O2)CCC(=O)O)Br |
Introduction
3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a synthetic organic compound with a molecular formula of C11H8BrFN2O3 and a molecular weight of approximately 315.1 g/mol . This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the formation of the oxadiazole ring through condensation reactions, followed by the attachment of the bromo-fluorophenyl group. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Biological and Pharmaceutical Applications
While specific biological activities of 3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid are not widely documented, compounds with similar structures have shown potential in various therapeutic areas. For example, oxadiazole derivatives have been explored for their antiviral, antibacterial, and anticancer properties .
Research Findings and Future Directions
Research on oxadiazole compounds often focuses on their potential as lead molecules for drug development due to their versatility and ability to interact with biological targets. Future studies on 3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid could involve investigating its pharmacokinetic properties, toxicity profiles, and efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume